Differential Urinary Excretion in Type 2 Diabetes: α-Cortolone vs. Tetrahydrocortisone (THE)
In a gender-stratified analysis of type 2 diabetic patients (n=21 men, n=20 women) compared to healthy controls (n=155 men, n=161 women), α-Cortolone excretion demonstrated a distinct quantitative response compared to its metabolic precursor Tetrahydrocortisone (THE). While both metabolites were elevated in diabetic women, the magnitude of the difference for α-Cortolone was significant (p<0.0001). In diabetic men, α-Cortolone excretion was significantly higher than controls (p=0.009), whereas β-Cortolone showed no significant change, highlighting α-Cortolone's unique sensitivity as a biomarker for metabolic dysregulation [1].
| Evidence Dimension | Urinary excretion (μg/24h) in Type 2 Diabetes vs. Healthy Controls |
|---|---|
| Target Compound Data | α-Cortolone: Significantly elevated in diabetic men (p=0.009) and women (p<0.0001) compared to healthy controls. |
| Comparator Or Baseline | Tetrahydrocortisone (THE): Significantly elevated in diabetic men (p=0.004) and women (p<0.0001) compared to healthy controls. β-Cortolone: Elevated in diabetic women (p<0.0001) but not significantly changed in diabetic men (ns). |
| Quantified Difference | α-Cortolone shows a consistent and significant elevation in both male and female diabetic cohorts, whereas β-Cortolone's elevation is restricted to the female cohort. |
| Conditions | 24-hour urine collection quantified by GC-MS. Data from Rafiq et al., 2022 (PLoS ONE). |
Why This Matters
α-Cortolone provides a gender-independent urinary marker for Type 2 Diabetes, unlike β-Cortolone, making it a more robust selection for broad metabolomics studies of diabetes.
- [1] Rafiq, S., et al. (2022). Steroid profiling in type 2 diabetes mellitus and the metabolic syndrome. *PLoS ONE*, 17(6), e0269920. Figure 4. View Source
